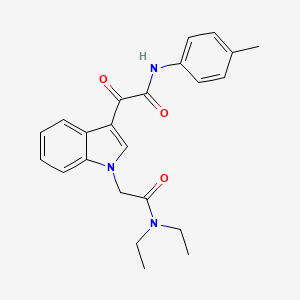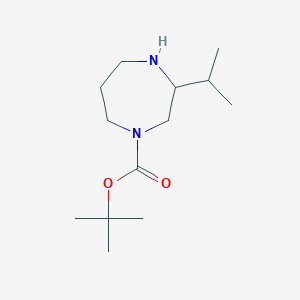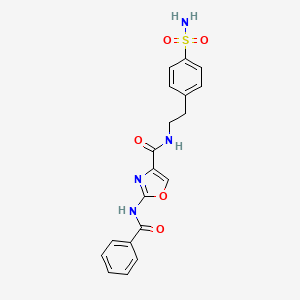
8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9ClFN and a molecular weight of 185.63 . It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has been a subject of considerable research interest. Traditional approaches include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The InChI code for 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9ClFN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2 .Chemical Reactions Analysis
The chemical reactions involving tetrahydroisoquinoline derivatives are diverse. For instance, the reaction first described by Pictet and Spengler in 1911 involved phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 185.63 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial Drug Synthesis
This compound is a precursor in synthesizing analogs that exhibit antimicrobial properties. It’s particularly useful in creating new drugs that can combat resistant strains of bacteria and other pathogens .
Agriculture: Pesticide Development
In agriculture, derivatives of this compound are used to develop pesticides. Its structural properties allow for the synthesis of compounds that are effective against a wide range of agricultural pests .
Material Science: Advanced Material Fabrication
The compound serves as an intermediate in the synthesis of materials with specific electronic or photonic properties, which are essential in advanced material science applications .
Chemical Synthesis: Catalyst Design
It’s involved in the development of catalysts that facilitate various chemical reactions, which is crucial for producing a wide array of chemical products .
Pharmacology: Neurodegenerative Disease Treatment
Researchers are exploring its use in creating treatments for neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neurological pathways .
Biochemistry: Enzyme Inhibition
In biochemistry, it’s used to study enzyme inhibition, which is key to understanding metabolic pathways and developing drugs that target specific enzymes .
Environmental Science: Pollution Remediation
This compound may also play a role in environmental science, particularly in the development of methods for pollution remediation and the synthesis of environmentally friendly materials .
Synthetic Strategies: Green Chemistry
Lastly, it’s used in green chemistry to develop sustainable and environmentally benign synthetic strategies, minimizing the use of toxic reagents and reducing waste .
Zukünftige Richtungen
Tetrahydroisoquinoline derivatives, including 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline, continue to garner attention in the scientific community due to their diverse biological activities . Future research may focus on developing novel THIQ analogs with potent biological activity, improving synthetic strategies, and exploring new applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
8-chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBPEIUEFDBDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1-methyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2585787.png)


![Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2585792.png)
![4-phenyl-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2585793.png)



![(5E)-3-(butan-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2585801.png)
![3-(2-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2585803.png)



![2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid](/img/structure/B2585810.png)